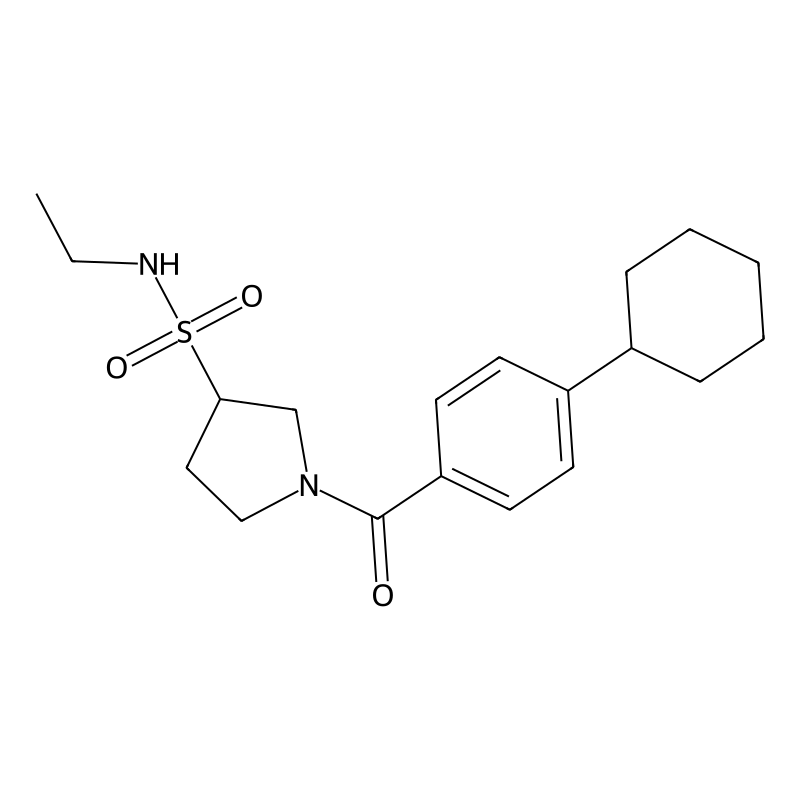

1-(4-cyclohexylbenzoyl)-N-ethylpyrrolidine-3-sulfonamide

Catalog No.

S7317472

CAS No.

M.F

C19H28N2O3S

M. Wt

364.5 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

1-(4-cyclohexylbenzoyl)-N-ethylpyrrolidine-3-sulfonamide

IUPAC Name

1-(4-cyclohexylbenzoyl)-N-ethylpyrrolidine-3-sulfonamide

Molecular Formula

C19H28N2O3S

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C19H28N2O3S/c1-2-20-25(23,24)18-12-13-21(14-18)19(22)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h8-11,15,18,20H,2-7,12-14H2,1H3

InChI Key

NNOLBSFHCGZYIS-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C3CCCCC3

1-(4-cyclohexylbenzoyl)-N-ethylpyrrolidine-3-sulfonamide, also known as EZA, is a compound that was initially developed as an inhibitor of the enzyme sterol-regulatory element-binding protein (SREBP) activation. SREBPs are transcription factors that regulate lipid metabolism, and they have been implicated in various diseases such as atherosclerosis, obesity, and diabetes. The inhibition of SREBP activation by EZA has led to promising results in the preclinical studies of these diseases.

EZA has a molecular formula of C23H33N2O3S and a molecular weight of 425.6 g/mol. It has a melting point range of 219-221°C and a solubility of 1 mg/mL in DMSO. EZA is a white to off-white powder.

EZA can be synthesized through several methods, including amidation and sulfonation reactions. One common synthesis method involves reacting 4-cyclohexylbenzoic acid with N-ethylpyrrolidine and thionyl chloride to form the intermediate 4-cyclohexylbenzoyl chloride. The 4-cyclohexylbenzoyl chloride is then reacted with ammonium sulfonate to form EZA. EZA can be characterized using various techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

EZA can be quantified using high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection. Other analytical methods that have been used to analyze EZA and its metabolites include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

EZA has been shown to inhibit SREBP activation in various preclinical models, including in vitro cell culture studies and in vivo animal models. The inhibition of SREBP activation by EZA has led to improvements in lipid metabolism, glucose homeostasis, and inflammation in these models. EZA has also been shown to have antiproliferative activity in cancer cell lines, possibly through the inhibition of SREBP-dependent lipid synthesis.

In toxicity studies, EZA has been shown to be well-tolerated in animal models at doses up to 100 mg/kg/day. However, further studies are needed to fully understand the long-term safety of EZA in humans.

EZA has been used to study the role of SREBPs in various diseases such as atherosclerosis, obesity, and diabetes. It has also been studied as a potential therapeutic agent for these diseases and for cancer.

Currently, EZA is undergoing clinical trials for its potential use in the treatment of non-alcoholic steatohepatitis (NASH) and dyslipidemia. EZA has also been studied for its potential use in the treatment of cancer and viral infections such as hepatitis C.

EZA has the potential to be used as a therapeutic agent for various diseases, including NASH, dyslipidemia, and cancer. It may also have applications in the treatment of viral infections such as hepatitis C. In addition, EZA may have industrial applications in the production of lipid-based products.

There are several limitations to the research on EZA. For example, its long-term safety in humans is not yet fully understood, and its efficacy in clinical trials is still being evaluated. Future directions for research on EZA include further studies on its safety and efficacy in humans, as well as studies on its potential applications in other diseases and industries.

1. Development of more efficient and cost-effective synthesis methods for EZA.

2. In-vitro and in-vivo studies to further understand the mechanism of action of EZA.

3. Development of better analytical methods for the quantification of EZA and its metabolites.

4. Studies to understand the long-term safety of EZA in humans.

5. Development of EZA derivatives with improved efficacy and safety profiles.

6. Studies to evaluate the potential use of EZA in the treatment of other diseases such as atherosclerosis, obesity, and diabetes.

7. Investigation of the industrial applications of EZA, such as its use in the production of lipid-based products.

2. In-vitro and in-vivo studies to further understand the mechanism of action of EZA.

3. Development of better analytical methods for the quantification of EZA and its metabolites.

4. Studies to understand the long-term safety of EZA in humans.

5. Development of EZA derivatives with improved efficacy and safety profiles.

6. Studies to evaluate the potential use of EZA in the treatment of other diseases such as atherosclerosis, obesity, and diabetes.

7. Investigation of the industrial applications of EZA, such as its use in the production of lipid-based products.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

364.18206393 g/mol

Monoisotopic Mass

364.18206393 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds